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Compound of Interest

Compound Name:

3,3',5,5'-

Tetrakis(trifluoromethyl)benzophen

one

Cat. No.: B1331609 Get Quote

Technical Guide: 3,3',5,5'-
Tetrakis(trifluoromethyl)benzophenone
For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3,3',5,5'-
tetrakis(trifluoromethyl)benzophenone, a highly fluorinated aromatic ketone. It consolidates

information on its commercial availability, physicochemical properties, and potential

applications based on its structural characteristics. Due to a lack of specific published

experimental protocols for this compound, a representative methodology detailing its potential

use in chemical proteomics is provided for illustrative purposes.

Commercial Availability
3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone is available from several chemical

suppliers, catering primarily to research and development quantities.
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Supplier Product Name Purity Notes

Thermo Fisher

Scientific (Alfa Aesar)

3,3',5,5'-

Tetrakis(trifluoromethy

l)benzophenone

≥97.5% (GC) or 98%

Often listed as a

reactive dye

intermediate.

Santa Cruz

Biotechnology, Inc.

3,3',5,5'-

Tetrakis(trifluoromethy

l)benzophenone

-

Marketed for

proteomics research

applications.

Sigma-Aldrich

(Ambeed)

Bis(3,5-

bis(trifluoromethyl)phe

nyl)methanone

97%
Available through the

Ambeed catalog.

Apollo Scientific

3,3',5,5'-

Tetrakis(trifluoromethy

l)benzophenone

-
Specialty chemical

supplier.

TCI Chemicals

Bis[3,5-

bis(trifluoromethyl)phe

nyl]methanone

>98.0% (HPLC)

Listed under visible

light photoredox

catalysts.

Physicochemical and Spectroscopic Data
The quantitative properties of 3,3',5,5'-tetrakis(trifluoromethyl)benzophenone have been

consolidated from supplier data sheets and public chemical databases.
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Property Value Source(s)

CAS Number 175136-66-0
PubChem, Thermo Fisher,

SCBT

Molecular Formula C₁₇H₆F₁₂O
PubChem, Thermo Fisher,

SCBT

Molecular Weight 454.21 g/mol
PubChem, Thermo Fisher,

SCBT

IUPAC Name

bis[3,5-

bis(trifluoromethyl)phenyl]meth

anone

PubChem, Thermo Fisher

Appearance
White to pale yellow or pale

cream crystals/powder
Thermo Fisher

Melting Point 136.0 - 142.0 °C Thermo Fisher

Purity ≥97.5% Thermo Fisher

Solubility Sparingly soluble in water Fisher Scientific

InChI Key
GATWMPGNBWPCIY-

UHFFFAOYSA-N
PubChem, Thermo Fisher

Mass Spectrum Data available NIST WebBook

Safety and Handling
This compound is classified as an irritant. Standard laboratory safety protocols should be

strictly followed.

Hazard Statement Description

H315 Causes skin irritation

H319 Causes serious eye irritation

H335 May cause respiratory irritation
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Precautionary Statement Description

P261
Avoid breathing

dust/fume/gas/mist/vapours/spray.

P280
Wear protective gloves/protective clothing/eye

protection/face protection.

P305+P351+P338

IF IN EYES: Rinse cautiously with water for

several minutes. Remove contact lenses, if

present and easy to do. Continue rinsing.

Representative Experimental Protocol: Photo-
Affinity Labeling in Proteomics
While specific protocols detailing the use of 3,3',5,5'-tetrakis(trifluoromethyl)benzophenone
are not readily available in published literature, its structural similarity to other benzophenone-

based photocrosslinkers suggests potential utility in photo-affinity labeling (PAL) experiments

for identifying protein-protein or small molecule-protein interactions. The benzophenone moiety

can be photo-activated by UV light (typically ~350-360 nm) to form a reactive triplet diradical,

which can then covalently crosslink to nearby C-H bonds of interacting proteins.

The following is a generalized, representative protocol for such an application.

Objective: To identify interacting protein partners of a hypothetical bait protein "Protein X" using

a benzophenone-containing crosslinker.

Materials:

Purified "Protein X"

Cell lysate or purified potential binding partner proteins

Crosslinking Agent: A derivative of 3,3',5,5'-tetrakis(trifluoromethyl)benzophenone
functionalized with a reactive group (e.g., N-hydroxysuccinimide ester) for conjugation to

Protein X.
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Phosphate-buffered saline (PBS), pH 7.4

UV lamp (365 nm), such as a Blak-Ray lamp

SDS-PAGE reagents and equipment

Mass spectrometry reagents (e.g., trypsin, urea, DTT, iodoacetamide)

LC-MS/MS equipment

Methodology:

Conjugation of Crosslinker to Bait Protein:

1. Dissolve the NHS-ester functionalized benzophenone crosslinker in anhydrous DMSO to a

stock concentration of 10 mM.

2. Prepare a solution of purified Protein X at 1 mg/mL in PBS.

3. Add the crosslinker solution to the protein solution at a 10-fold molar excess.

4. Incubate the reaction for 1 hour at room temperature with gentle mixing.

5. Remove excess, unreacted crosslinker using a desalting column (e.g., Zeba Spin

Desalting Columns), exchanging the buffer to fresh PBS.

Photocrosslinking Reaction:

1. Combine the conjugated Protein X (bait) with the cell lysate (prey) in a quartz or UV-

transparent microcentrifuge tube. A typical ratio is 1:10 by protein mass.

2. Incubate the mixture for 30 minutes at 4°C to allow for the formation of non-covalent

protein complexes.

3. Place the tube on ice, approximately 5 cm from the 365 nm UV lamp.

4. Irradiate for 15-30 minutes. Note: Optimal irradiation time should be determined

empirically to maximize crosslinking while minimizing protein damage.
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5. Include a negative control sample that is not exposed to UV light.

Analysis of Crosslinked Products:

1. Analyze the reaction products by SDS-PAGE. Compare the UV-irradiated sample to the

non-irradiated control. Successful crosslinking will result in the appearance of new, higher

molecular weight bands, corresponding to the covalent complex of Protein X and its

binding partners.

2. Excise the high molecular weight bands of interest from the gel.

Protein Identification by Mass Spectrometry:

1. Perform an in-gel tryptic digest of the excised protein bands.

2. Extract the resulting peptides from the gel matrix.

3. Analyze the peptide mixture by LC-MS/MS.

4. Search the resulting tandem mass spectra against a protein database to identify the

proteins present in the crosslinked complex. The identification of proteins other than

Protein X reveals potential interaction partners.

Visualizations
The following diagrams illustrate the logical workflow of the representative experimental

protocol described above.
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Diagram 1: General Workflow for Photo-Affinity Labeling
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Caption: General workflow for a proteomics photo-affinity labeling experiment.
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Diagram 2: Chemical Principle of Benzophenone Photocrosslinking
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Caption: Simplified mechanism of benzophenone-mediated photocrosslinking.

To cite this document: BenchChem. [commercial suppliers of 3,3',5,5'-
tetrakis(trifluoromethyl)benzophenone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1331609#commercial-suppliers-of-3-3-5-5-tetrakis-
trifluoromethyl-benzophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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